5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound encompasses a substituted benzene ring with four distinct functional groups positioned at specific locations to create a unique three-dimensional arrangement. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, which precisely describes the positional relationship of each substituent on the aromatic core. The isopropyl group at position 5 contributes significant steric bulk, while the methoxy group at position 2 provides electron-donating character through resonance effects. The methyl substituent at position 4 offers additional steric considerations and electronic influence, creating a complex electronic environment around the benzene ring.
The stereochemical features of this molecule are particularly noteworthy due to the specific spatial arrangement of the substituents, which influences both the compound's reactivity and physical properties. The sulfonyl chloride group serves as the primary reactive center, positioned at the 1-position of the benzene ring and extending perpendicular to the aromatic plane. This three-dimensional arrangement creates distinct molecular recognition patterns that are crucial for the compound's interactions with other chemical species. The presence of the branched isopropyl group introduces conformational considerations, as this substituent can adopt different rotational conformations that may influence the overall molecular shape and accessibility of reactive sites.
Table 1: Structural Identifiers and Molecular Descriptors
The electronic structure of the molecule reflects the cumulative effects of all substituents on the benzene ring system. The methoxy group at position 2 acts as a strong electron-donating substituent through both inductive and resonance mechanisms, significantly influencing the electron density distribution across the aromatic system. This electronic donation affects the reactivity of the sulfonyl chloride group, potentially making it more electrophilic and reactive toward nucleophilic attack. The methyl and isopropyl groups contribute additional electron density through hyperconjugation effects, further modifying the electronic characteristics of the molecule. These combined electronic effects create a unique reactivity profile that distinguishes this compound from other sulfonyl chloride derivatives.
Crystallographic Characterization and X-ray Diffraction Analysis
The crystallographic characterization of this compound provides essential insights into its solid-state structure and molecular packing arrangements. Current research indicates that the compound exists as a solid at room temperature, with suppliers reporting it in crystalline or powder form. The solid-state behavior of this molecule is influenced by intermolecular interactions including hydrogen bonding, van der Waals forces, and possible halogen bonding interactions involving the chlorine atom of the sulfonyl chloride group. These interactions determine the crystal packing efficiency and influence the physical properties of the bulk material.
X-ray diffraction analysis of related sulfonyl chloride compounds provides valuable comparative data for understanding the structural features of this specific derivative. The sulfonyl chloride functional group typically exhibits characteristic bond lengths and angles that are consistent across similar compounds, with the sulfur-oxygen bonds showing typical double-bond character and the sulfur-chlorine bond displaying single-bond characteristics. The aromatic ring maintains its planar geometry with standard carbon-carbon bond lengths, while the various substituents adopt conformations that minimize steric interactions and maximize favorable electronic interactions.
The crystallographic data for this compound would be expected to show specific packing motifs that accommodate the bulky isopropyl substituent while allowing for optimal intermolecular interactions. The presence of the methoxy group introduces the possibility of weak hydrogen bonding interactions with neighboring molecules, which could influence the crystal structure and stability. Understanding these solid-state features is crucial for applications involving the compound in its crystalline form, particularly in synthetic procedures where crystal morphology and stability affect reaction outcomes.
Table 2: Comparative Crystallographic Parameters
Thermochemical Profile: Melting Point, Boiling Point, and Phase Transitions
The thermochemical profile of this compound encompasses its thermal behavior, phase transition characteristics, and stability under various temperature conditions. Current supplier data indicates that the compound exists as a solid at ambient temperature, suggesting a melting point above room temperature, which is consistent with its molecular weight and intermolecular interactions. The thermal stability of sulfonyl chloride compounds is generally limited by the propensity of the sulfonyl chloride group to undergo hydrolysis or other decomposition reactions at elevated temperatures, particularly in the presence of moisture or nucleophilic species.
Comparative analysis with structurally related compounds provides insights into the expected thermal behavior of this specific derivative. For instance, 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, which differs only in having a chlorine substituent instead of an isopropyl group, exhibits a melting point range of 126-128°C. This comparison suggests that the isopropyl-substituted analog may have a different melting point due to the altered steric and electronic environment created by the branched alkyl substituent versus the halogen substitution. The increased molecular weight and steric bulk of the isopropyl group compared to chlorine would be expected to influence the crystal packing and intermolecular interactions, potentially affecting the melting point.
The phase transition behavior of this compound is particularly important for synthetic applications, as many reactions involving sulfonyl chlorides are conducted at elevated temperatures. Understanding the thermal stability window allows for optimization of reaction conditions while avoiding decomposition. The compound's behavior under inert atmosphere storage conditions suggests reasonable thermal stability under controlled conditions, which is essential for its practical utility in organic synthesis.
Table 3: Thermal Property Comparisons
Solubility Behavior in Organic Solvents and Partition Coefficients
The solubility behavior of this compound in various solvents is governed by its molecular structure, polarity, and capacity for intermolecular interactions. Like other benzenesulfonyl chloride derivatives, this compound demonstrates good solubility in organic solvents while showing limited compatibility with polar protic solvents due to the reactive nature of the sulfonyl chloride group. The presence of the methoxy group introduces some polar character to the molecule, potentially enhancing solubility in moderately polar organic solvents compared to purely hydrocarbon-substituted analogs.
The compound's solubility profile is expected to be similar to related benzenesulfonyl chloride derivatives, which are generally soluble in chloroform, diethyl ether, and benzene. The isopropyl and methyl substituents contribute to the lipophilic character of the molecule, enhancing its solubility in nonpolar and moderately polar organic solvents. However, the sulfonyl chloride group's reactivity toward nucleophilic solvents, particularly those containing hydroxyl or amino groups, limits the range of suitable solvents for storage and reaction applications.
Partition coefficient considerations are important for understanding the compound's behavior in biphasic systems and for predicting its distribution in biological or environmental contexts. The combination of lipophilic alkyl substituents and the polar sulfonyl chloride group creates a molecule with intermediate polarity characteristics. This balanced polarity profile influences the compound's extraction behavior and its interactions with various phases in separation processes.
Table 4: Predicted Solubility Behavior
Spectroscopic Fingerprinting: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Spectral Signatures
The spectroscopic characterization of this compound provides definitive structural confirmation and enables identification of the compound through its unique spectral fingerprint. Nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to each structural component of the molecule, with the aromatic protons appearing in the characteristic downfield region and the aliphatic substituents showing well-resolved multipicity patterns. The isopropyl group generates characteristic coupling patterns, with the methine proton appearing as a septet and the methyl groups of the isopropyl substituent manifesting as doublets due to coupling with the central carbon-hydrogen bond.
The methoxy group contributes a distinctive singlet in the proton nuclear magnetic resonance spectrum, typically appearing around 3.8-4.0 parts per million, while the aromatic methyl group appears as a singlet in the 2.2-2.5 parts per million region. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the aromatic carbons displaying characteristic chemical shifts that reflect the electronic environment created by the various substituents. The carbon bearing the sulfonyl chloride group typically appears significantly downfield due to the electron-withdrawing nature of this functional group.
Infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic indicators for the compound's functional groups. The sulfonyl chloride group exhibits strong absorptions corresponding to the asymmetric and symmetric sulfur-oxygen stretching vibrations, typically appearing around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ respectively. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the methyl and isopropyl groups manifest in the 2800-3000 cm⁻¹ region. The methoxy group contributes characteristic carbon-oxygen stretching absorptions around 1000-1100 cm⁻¹.
Table 5: Characteristic Spectroscopic Signatures
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic system, with the benzene ring typically showing characteristic absorption bands in the 250-280 nanometer region. The various substituents on the aromatic ring influence these electronic transitions through their electron-donating or electron-withdrawing effects, creating a unique absorption profile that can serve as an additional identification tool. The sulfonyl chloride group's influence on the aromatic π-system results in subtle but measurable changes in the electronic absorption spectrum compared to unsubstituted benzene derivatives.
Computational Modeling of Electronic Structure and Molecular Orbitals
Computational modeling of this compound provides detailed insights into its electronic structure, molecular orbital distributions, and theoretical properties that complement experimental observations. Density functional theory calculations reveal the distribution of electron density throughout the molecule, highlighting the electron-rich regions associated with the methoxy group and the electron-deficient areas near the sulfonyl chloride functionality. These calculations demonstrate how the various substituents influence the overall electronic character of the aromatic system and predict reactive sites for potential chemical transformations.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide crucial information about the compound's electronic properties and reactivity patterns. The electron-donating character of the methoxy and alkyl substituents raises the energy of the highest occupied molecular orbital, while the electron-withdrawing sulfonyl chloride group lowers the energy of the lowest unoccupied molecular orbital. This electronic configuration influences the compound's behavior as both a nucleophile and electrophile in various chemical reactions, with the sulfonyl chloride group serving as the primary electrophilic center.
Molecular orbital analysis reveals the spatial distribution of electron density and identifies regions of high and low electron density that correlate with observed reactivity patterns. The aromatic π-system maintains its delocalized character despite the multiple substituents, with the electron density distribution showing the expected perturbations due to the various functional groups. Computational predictions of molecular properties such as dipole moment, polarizability, and electrostatic potential maps provide theoretical frameworks for understanding the compound's interactions with other molecules and its behavior in different chemical environments.
Table 6: Computational Electronic Structure Parameters
The computational analysis also provides predictions about conformational preferences and rotational barriers associated with the various substituents, particularly the isopropyl group, which can adopt different orientations relative to the aromatic ring. These conformational considerations influence the compound's three-dimensional shape and may affect its interactions with other molecules in chemical reactions or biological systems. The energy differences between various conformers help predict the most stable molecular geometries under different conditions and provide insights into the dynamic behavior of the molecule in solution.
Properties
IUPAC Name |
2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)10(15-4)5-8(9)3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIMBVGQPUWCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The most documented route involves reacting p-methoxythymol (1 ) with para-toluenesulfonyl chloride (p-TsCl) in pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of p-methoxythymol is replaced by the sulfonyl chloride moiety.
In a typical procedure, 430 mg (2.33 mmol) of p-methoxythymol is dissolved in 15 mL of pyridine, followed by the addition of 908 mg (4.66 mmol) of p-TsCl. The mixture is refluxed for 2 hours, after which the reaction is quenched with 0.1 M HCl. The crude product is extracted with ethyl ether, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 94:6) to yield 360 mg (46%) of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride.
Optimization and Limitations
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Temperature Control : Reflux conditions (∼115°C) are critical to accelerate the reaction while minimizing side products.
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Solvent Choice : Pyridine acts as both a base and solvent, neutralizing HCl generated during the reaction.
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Yield Constraints : The 46% yield reflects competing hydrolysis of p-TsCl in polar solvents. Alternatives like dichloromethane (DCM) or toluene may reduce side reactions but require longer reaction times.
Diazonium Salt Chlorination Using Sulfur Dioxide
Synthesis via Diazotization
This method, adapted from sulfonyl chloride syntheses, involves diazotization of an aromatic amine followed by treatment with sulfur dioxide and HCl. For example, a diazonium salt is generated from 4-isopropyl-2-methoxy-5-methylaniline using sodium nitrite (7.64 g, 111 mmol) in aqueous HCl at -5°C. The diazonium solution is then added to a mixture of copper(I) chloride (1.00 g) in liquid SO₂, HCl, and toluene, yielding the sulfonyl chloride after 1 hour.
Purification Challenges
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Low-Temperature Workup : The product is isolated below -10°C to prevent decomposition, followed by vacuum drying and recrystallization from diethyl ether.
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Hazard Mitigation : Handling liquid SO₂ and diazonium salts requires stringent safety protocols due to toxicity and explosion risks.
Continuous-Flow Microchannel Synthesis
Scalable Production via Microreactors
A patent-pending method employs a microchannel reactor to synthesize sulfonyl chlorides continuously. Toluene derivatives are reacted with chlorosulfonic acid in alkyl halide solvents (e.g., dichloromethane) at 50–60°C. The microreactor’s high surface-area-to-volume ratio ensures rapid heat transfer, reducing side reactions and improving yields (up to 78%) compared to batch processes.
Key Parameters
Advantages Over Batch Methods
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Efficiency : 90–100% conversion rates due to precise temperature control.
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Safety : Reduced exposure to hazardous intermediates like HCl gas.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting sulfonyl chlorides to sulfonyl hydrides.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonyl Hydrides: Formed by reduction reactions.
Scientific Research Applications
5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride is a compound with significant applications in organic synthesis and pharmaceutical development. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Reagent for Sulfonyl Derivatives
One of the primary applications of this compound is as a reagent for preparing sulfonyl derivatives. It acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of sulfonamides and other derivatives that are crucial in synthetic organic chemistry.
Pharmaceutical Development
The compound plays a significant role in medicinal chemistry, particularly in synthesizing new therapeutic agents. Its ability to modify biomolecules such as proteins and peptides can be utilized to enhance drug efficacy or create novel drug candidates. For instance, studies have shown that sulfonyl chlorides can influence the activity of small molecules targeting microRNAs, which are critical in gene regulation .
Biological Interaction Studies
Research has focused on the interactions of this compound with various biological targets. These studies are essential for understanding its potential therapeutic effects and toxicological profiles, which are vital for drug development processes.
Case Study 1: Development of MicroRNA Modifiers
In a study aimed at discovering small molecules that inhibit microRNA functions, this compound was identified as a promising candidate. The compound was tested for its ability to enhance luciferase activity in reporter assays, demonstrating its potential as a therapeutic agent targeting gene regulation pathways .
Case Study 2: Synthesis of Novel Sulfonamides
Researchers have utilized this compound in synthesizing novel sulfonamides with enhanced biological activity. By modifying the structure of the sulfonamide derivatives, they were able to improve their interaction with specific biological targets, leading to increased potency against certain diseases .
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical and physical properties of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride can be contextualized by comparing it to analogous aromatic sulfonyl chlorides and substituted benzene derivatives. Below is a detailed analysis based on substituent effects, reactivity, and structural analogs.
Substituent Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups :
The methoxy group at position 2 is electron-donating via resonance, which slightly deactivates the benzene ring toward electrophilic substitution but may stabilize intermediates during nucleophilic attacks on the sulfonyl chloride. In contrast, analogs like 5-chloro-2-methoxybenzoic acid (from ) feature a chlorine atom (electron-withdrawing) at position 5, increasing acidity and altering reactivity patterns .
Reactivity Profile
- Sulfonyl Chloride Reactivity :
The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols). However, steric shielding from the isopropyl group may reduce reaction rates compared to derivatives with smaller substituents. - Comparative Stability :
Electron-donating groups like methoxy and methyl enhance stability against hydrolysis relative to electron-withdrawing substituents (e.g., nitro or chloro), as seen in 5-chloro-2-methoxybenzaldehyde , where chlorine increases electrophilicity but reduces stability .
Structural Analogs from Product Catalogs
lists several compounds with overlapping substituent patterns, though none are sulfonyl chlorides. Key comparisons include:
Data Table: Comparative Analysis
Biological Activity
5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound (C11H15ClO3S) features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. The presence of the isopropyl and methoxy groups contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The hydroxypropyl and sulfonamide groups are essential for these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules .
Antimicrobial Activity
Research has indicated that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.0 - 2.0 µg/mL |
| Escherichia coli | 1.5 - 3.0 µg/mL |
| Enterococcus faecalis | 2.0 - 4.0 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Inhibition of MicroRNA
A notable aspect of this compound is its role as an inhibitor of microRNA miR-122, which is implicated in liver function and metabolism. In vitro studies have shown that this compound can effectively inhibit miR-122, leading to restored luciferase activity in transfected cells. This mechanism suggests potential applications in treating metabolic syndromes and hepatitis C virus infections .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonyl chlorides against a panel of bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, making it a candidate for further development .
- MicroRNA Targeting : Another investigation focused on the effects of this compound on liver cells infected with HCV. The results demonstrated that inhibition of miR-122 by the compound led to decreased viral replication, highlighting its potential as an antiviral agent .
Q & A
Synthesis Optimization and Scalability
Basic: What experimental parameters are critical for optimizing the synthesis of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride? Methodological Answer:
- Reagent Ratios: Maintain stoichiometric control of sulfonating agents (e.g., chlorosulfonic acid) and aromatic precursors to minimize side reactions like over-sulfonation.
- Temperature Control: Reactions involving sulfonyl chloride formation often require low temperatures (−10°C to 0°C) to suppress decomposition, as seen in analogous sulfonyl chloride syntheses .
- Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, reaction time) and maximize yield .
Advanced: How can continuous-flow chemistry improve scalability and reproducibility?
- Flow Reactors: Implement tubular reactors to enhance heat transfer and reduce exothermic risks during sulfonation. A case study on diphenyldiazomethane synthesis demonstrated improved yields (15–20% increase) via flow systems compared to batch methods .
- In-line Analytics: Integrate IR or UV-Vis monitoring for real-time tracking of intermediate formation .
Characterization and Spectral Analysis
Basic: Which spectroscopic techniques are most reliable for confirming structural integrity?
- NMR: Use H and C NMR to verify substitution patterns (e.g., isopropyl and methoxy groups). Compare with NIST spectral libraries for benzenesulfonyl chloride derivatives .
- IR Spectroscopy: Confirm sulfonyl chloride (S=O stretching at 1360–1380 cm) and methoxy (C–O at 1250 cm) functional groups .
Advanced: How can mass spectrometry resolve ambiguities in byproduct identification?
- High-Resolution MS (HRMS): Detect trace impurities (e.g., hydrolyzed sulfonic acids) with ppm-level accuracy. Couple with HPLC to isolate intermediates .
Stability and Handling Protocols
Basic: What precautions are necessary to prevent degradation during storage?
- Moisture Control: Store under inert atmosphere (argon) with molecular sieves to inhibit hydrolysis to sulfonic acids. Degradation rates increase by >50% at >60% relative humidity .
- Temperature: Long-term stability is best at −20°C; room-temperature storage leads to 10–15% decomposition over 30 days .
Advanced: How do solvent choices impact stability during reactions?
- Polar Aprotic Solvents: Use dichloromethane or THF to stabilize sulfonyl chlorides. Protic solvents (e.g., methanol) accelerate hydrolysis, as shown in kinetic studies of similar compounds .
Reaction Mechanisms and Byproduct Analysis
Basic: What are common side reactions during nucleophilic substitutions with this reagent?
- Hydrolysis: Competing water traces generate sulfonic acids. Use Schlenk techniques for anhydrous conditions .
- Disproportionation: Elevated temperatures (>40°C) may lead to dimerization; monitor via TLC .
Advanced: Can kinetic isotope effects (KIE) elucidate mechanistic pathways?
- Deuterium Labeling: Study ratios for methoxy or methyl groups to distinguish between SN1/SN2 mechanisms. Prior work on benzoyl chlorides showed KIE >1.5 for SN2 pathways .
Data Contradictions in Literature
Basic: How to reconcile conflicting reports on reaction yields?
- Parameter Transparency: Compare solvent purity, catalyst loadings, and workup methods. For example, yields drop by 20–30% if quench pH exceeds 7.0 during isolation .
Advanced: What statistical tools validate reproducibility across studies?
- Multivariate Analysis: Apply principal component analysis (PCA) to datasets from independent labs, focusing on variables like reaction scale and purity thresholds .
Computational Modeling
Advanced: Can DFT simulations predict regioselectivity in derivatization reactions?
- Transition State Analysis: Calculate activation energies for sulfonate ester formation at different positions. Studies on nitrobenzenesulfonyl chlorides showed meta-directing effects of electron-withdrawing groups .
Green Chemistry Alternatives
Advanced: Are ionic liquids viable for reducing waste in sulfonylation?
- Brønsted Acidic ILs: [HMIm]BF₄ enhances reaction rates by stabilizing charged intermediates, reducing solvent use by 40–60% in benzaldehyde derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
